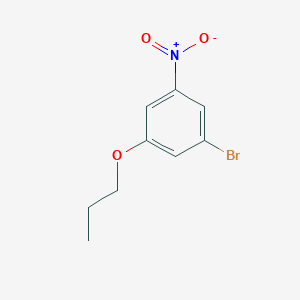

1-Bromo-3-nitro-5-propoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-nitro-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKORDRBSFVTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Retrosynthetic Analysis of 1-Bromo-3-nitro-5-propoxybenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered, leading to distinct synthetic strategies.

Route A: C-O Bond Disconnection

The most straightforward disconnection involves breaking the ether bond (C−O). This approach identifies a substituted phenol (B47542) and a propyl group source as the immediate precursors. This pathway points towards an etherification reaction, such as the Williamson ether synthesis, as the final key step in the synthesis.

Target Molecule: this compound

Precursors: 3-Bromo-5-nitrophenol (B174387) and a propyl halide (e.g., 1-bromopropane).

Route B: C-X (Halogen) Bond Disconnection

An alternative disconnection involves the carbon-halogen bond, suggesting a nucleophilic aromatic substitution (SNAr) pathway. In this scenario, a di-halogenated nitrobenzene (B124822) is treated with a propoxide nucleophile, which displaces one of the halogens. The nitro group's strong electron-withdrawing nature is crucial for activating the ring toward this type of reaction.

Target Molecule: this compound

Precursors: 1,3-Dibromo-5-nitrobenzene and sodium propoxide.

These two approaches highlight the principal methods for constructing the target molecule: building the substitution pattern first and then adding the ether, or using a precursor ring that allows for the direct nucleophilic substitution to introduce the propoxy group.

Electrophilic Aromatic Substitution Strategies for Aromatic Functionalization

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. wikipedia.orgvanderbilt.edu

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate. They typically direct incoming electrophiles to the ortho and para positions. Examples include alkoxy (−OR) and alkyl (−R) groups.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. With the exception of halogens, they direct incoming electrophiles to the meta position. Examples include nitro (−NO₂) and carbonyl groups. Halogens are deactivating but are ortho, para-directors.

The introduction of a bromine atom onto the aromatic ring is a key step. The regioselectivity of this bromination depends on the directing effects of other substituents. A common strategy to achieve a meta-relationship between a nitro and a bromo group is to brominate nitrobenzene. The nitro group is a powerful deactivating and meta-directing group, which guides the incoming electrophile. google.comprepchem.comorgsyn.org

The reaction typically involves treating nitrobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or using alternative brominating agents. wikipedia.org

| Reagent/Catalyst | Product | Position Selectivity |

| Br₂ / FeBr₃ | 1-Bromo-3-nitrobenzene | Primarily meta |

| N-Bromosuccinimide (NBS) / H₂SO₄ | 1-Bromo-3-nitrobenzene | Primarily meta |

| Dibromohydantoin / H₂SO₄ | 1-Bromo-3-nitrobenzene | Primarily meta google.com |

This interactive table summarizes common conditions for the meta-bromination of nitrobenzene.

Nitration, the introduction of a nitro (−NO₂) group, is another critical SEAr reaction, typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. wikipedia.orgmasterorganicchemistry.com The regioselectivity is again dependent on the existing substituents.

For instance, in a synthetic route starting from 1,3-dibromobenzene, the two bromine atoms, being ortho, para-directors, would direct the incoming nitro group. While they are deactivating, they direct to the positions ortho and para relative to themselves. Nitration would predominantly occur at the C4 (para to one bromine and ortho to the other) and C2 (ortho to both) positions. However, nitration at the C5 position, which is meta to both bromines, is required to form the precursor for Route B. This can be a challenge and may result in a mixture of isomers, requiring separation.

| Starting Material | Directing Effect of Substituents | Major Nitration Product(s) |

| 1,3-Dibromobenzene | Bromo groups are ortho, para-directing | 1,3-Dibromo-4-nitrobenzene and 1,3-Dibromo-2-nitrobenzene |

| 3-Bromophenol | -OH is a strong ortho, para-director; -Br is a weaker ortho, para-director | Nitration occurs at positions 2, 4, and 6 relative to the -OH group. |

This interactive table illustrates the regiochemical outcomes of nitration on different precursors.

Etherification Reactions for Propoxy Group Introduction

The formation of the C−O ether bond is the final key transformation in many synthetic routes to this compound.

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. wikipedia.orgchemistrytalk.org It proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this method involves two steps:

Deprotonation of the precursor, 3-bromo-5-nitrophenol, with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide.

Reaction of the phenoxide nucleophile with a propyl electrophile, such as 1-bromopropane or propyl tosylate.

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction. chemistrytalk.orglibretexts.org

| Phenol Precursor | Base | Propyl Source | Solvent | Product |

| 3-Bromo-5-nitrophenol | NaH | 1-Bromopropane | DMF | This compound |

| 3-Bromo-5-nitrophenol | K₂CO₃ | Propyl iodide | Acetonitrile | This compound |

This interactive table outlines typical conditions for the Williamson ether synthesis to form the target compound.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the C−O bond. masterorganicchemistry.comwikipedia.org This reaction is possible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (typically a halide). wikipedia.orglibretexts.orgchemistrysteps.com

In a potential synthesis of this compound, a precursor such as 1,3-dibromo-5-nitrobenzene could be used. The nitro group at C5 strongly activates the C1 and C3 positions (which are ortho and para to it) for nucleophilic attack. The reaction proceeds as follows:

A strong nucleophile, sodium propoxide (NaOPr), attacks one of the bromine-bearing carbons.

This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the oxygen atoms of the nitro group.

The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

| Aromatic Substrate | Nucleophile | Conditions | Leaving Group |

| 1,3-Dibromo-5-nitrobenzene | Sodium propoxide | Heat, polar aprotic solvent (e.g., DMSO) | Br⁻ |

| 1-Bromo-3-chloro-5-nitrobenzene | Sodium propoxide | Heat, polar aprotic solvent (e.g., DMSO) | Cl⁻ (generally faster than Br⁻ in SNAr) |

This interactive table summarizes the components of an SNAr reaction to synthesize the target compound.

Metal-Catalyzed Coupling Reactions for Aryl Ether Synthesis (e.g., Cu, Pd)

The formation of the aryl ether bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are among the most robust and widely employed methods for this transformation. Copper and palladium-based systems are particularly prominent.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation, a classical copper-catalyzed reaction, is a foundational method for forming carbon-heteroatom bonds, including C-O bonds for aryl ethers. tcichemicals.com Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. tcichemicals.com However, significant advancements have been made by incorporating ligands that stabilize the copper catalyst and facilitate the reaction under milder conditions. tcichemicals.com For the synthesis of this compound, a potential route involves the coupling of 1,3-dibromo-5-nitrobenzene with sodium propoxide. The use of ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) or N,N-dimethylglycine can improve reaction efficiency and tolerate a range of functional groups. organic-chemistry.org

Key features of modern Ullmann-type etherifications include:

Catalysts: Typically copper(I) salts such as CuI or CuTc (copper(I) 2-thiophenecarboxylate). tcichemicals.com

Ligands: Diamine and dicarbonyl compounds are effective in preventing side reactions. tcichemicals.com Phenanthroline derivatives and amino acids have also proven highly effective. organic-chemistry.orgresearchgate.net

Bases: Strong bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are commonly used to deprotonate the alcohol.

Solvents: High-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are often employed.

Palladium-Catalyzed Buchwald-Hartwig Etherification: Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig amination's etherification counterpart, offers a powerful and often milder alternative to copper-catalyzed methods. This methodology is renowned for its broad substrate scope and functional group tolerance. The synthesis could proceed by coupling an aryl halide, such as 1-bromo-5-fluoro-3-nitrobenzene, with propanol. The catalyst system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields and preventing side reactions. researchgate.net While traditionally used for C-N and C-S bond formation, analogous C-O bond formation is well-established. researchgate.netorganic-chemistry.org The presence of the nitro group, which is strongly electron-withdrawing, can influence the reactivity of the aryl halide and must be considered during methods development. organic-chemistry.org

Table 1: Comparison of Typical Conditions for Metal-Catalyzed Aryl Ether Synthesis

| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Etherification |

|---|---|---|

| Catalyst Precursor | CuI, Cu₂O, Cu(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |

| Typical Ligands | 1,10-Phenanthroline, N,N-Dimethylglycine, Salicylamides | Biaryl phosphines (e.g., XPhos, RuPhos), Josiphos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, NMP, Toluene, Dioxane | Toluene, Dioxane, THF |

| Temperature | 80-140 °C | Room Temperature - 110 °C |

Dehydrogenative Coupling and C-H Alkoxylation Techniques

More recent developments in synthetic methodology aim to form bonds with greater efficiency by directly functionalizing carbon-hydrogen (C-H) bonds. Cross-dehydrogenative coupling (CDC) represents a paradigm shift, as it avoids the need for pre-functionalized starting materials (like aryl halides), forming a C-O bond from a C-H and an O-H bond with the formal loss of H₂. beilstein-journals.orgnih.gov

In the context of this compound synthesis, a C-H alkoxylation strategy would involve the direct coupling of 1-bromo-3-nitrobenzene with propanol. This approach is highly atom-economical. The reaction typically requires a metal catalyst (such as copper or palladium) and an oxidant to facilitate the C-H activation step. beilstein-journals.org

Directed C-H Functionalization: Often, a directing group on the aromatic substrate is used to position the metal catalyst at a specific C-H bond, ensuring regioselectivity. beilstein-journals.org While the target molecule itself lacks a classical directing group, the electronic effects of the bromo and nitro substituents would influence the reactivity of the available C-H bonds.

Oxidative System: An external oxidant is necessary to close the catalytic cycle. Common oxidants include peroxides, silver salts, or even molecular oxygen (air). beilstein-journals.org For example, systems like Cu(OAc)₂/O₂ have been used for the ortho-alkoxylation of arenes containing directing groups. beilstein-journals.org

This method's primary advantage is the reduction in synthetic steps, as the synthesis of a di-halogenated or otherwise activated precursor is bypassed. However, achieving high regioselectivity on an electron-deficient ring like 1-bromo-3-nitrobenzene without a strong directing group can be a significant challenge.

Sequential Functionalization Strategies and Orthogonal Protecting Group Chemistry

The synthesis of polysubstituted benzenes like this compound requires a carefully planned sequence of reactions. The order of substituent introduction is critical because existing groups on the ring influence both the rate (activation/deactivation) and position (directing effects) of subsequent electrophilic aromatic substitutions. libretexts.orgfiveable.me

A plausible retrosynthetic analysis for this compound would proceed as follows:

Final Step - Etherification: The propoxy group is best installed last via a nucleophilic substitution or metal-catalyzed coupling reaction (as described in 2.3.3), as alkoxy groups are strongly activating and would interfere with electrophilic substitutions like nitration or bromination. The precursor would be a di-substituted benzene (B151609), such as 3,5-dibromonitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene.

Second Step - Bromination: Starting with nitrobenzene, a Friedel-Crafts reaction is not feasible due to the strong deactivating nature of the nitro group. libretexts.org Therefore, bromination of nitrobenzene would be a logical step. The nitro group is a meta-director, so bromination of nitrobenzene with Br₂/FeBr₃ would yield 1-bromo-3-nitrobenzene.

First Step - Nitration: Benzene can be readily nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitrobenzene.

Illustrative Synthetic Sequence: Benzene → (HNO₃/H₂SO₄) → Nitrobenzene → (Br₂/FeBr₃) → 1-Bromo-3-nitrobenzene → (Propanol, Metal Catalyst) → this compound (This final step assumes a C-H activation approach. A classical approach would require a different starting material like 1,3-dibromo-5-nitrobenzene).

Orthogonal Protecting Group Chemistry: While not strictly necessary for this specific target, the principles of orthogonal protecting group chemistry are central to the synthesis of more complex molecules. Orthogonal protecting groups are distinct classes of temporary functionalities that can be removed under specific conditions without affecting other protecting groups. This strategy allows for the selective unmasking and reaction of different functional sites within a molecule. For instance, in a molecule with multiple hydroxyl groups, one might be protected as a silyl ether (removable with fluoride) and another as a benzyl ether (removable by hydrogenolysis), enabling the chemist to modify each site independently. In aromatic synthesis, this concept can be extended to directing groups that can be installed, used to direct one or more C-H functionalizations, and then removed or transformed. acs.org

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Classical vs. Modern Approaches:

Metal-Catalyzed Cross-Coupling (e.g., Ullmann, Buchwald-Hartwig):

Conditions: While modern protocols have become milder, they can still require elevated temperatures and inert atmospheres. Palladium catalysts are effective but expensive, whereas copper catalysts are cheaper but may require higher catalyst loadings or harsher conditions. tcichemicals.com

Dehydrogenative Coupling (C-H Alkoxylation):

Efficiency: This approach is highly efficient in terms of step-count, potentially reducing a multi-step sequence to a single C-O bond formation. However, yields can be variable, and achieving the desired regioselectivity on a deactivated ring system can be difficult.

Atom Economy: C-H activation/dehydrogenative coupling is inherently more atom-economical. The only formal byproduct is H₂, or in practice, the reduced form of an oxidant (e.g., H₂O). This minimizes waste generation significantly.

Conditions: The reactions often still require metal catalysts and an oxidant. The development of highly selective and active catalyst systems is an ongoing area of research.

Table 2: Qualitative Comparison of Synthetic Strategies

| Metric | Ullmann/Buchwald-Hartwig Coupling | Dehydrogenative C-H Alkoxylation |

|---|---|---|

| Step Count | Higher (requires pre-functionalized substrate) | Lower (uses simpler arene) |

| Atom Economy | Moderate | High |

| Starting Materials | More complex (e.g., dihaloarenes) | Simpler (e.g., monohaloarenes) |

| Regioselectivity | Excellent (defined by substrate) | Potentially challenging |

| Catalyst Cost | High (Pd) to Moderate (Cu) | High (Pd) to Moderate (Cu) |

| Waste Generation | Stoichiometric salt byproducts | Minimal (e.g., H₂O) |

Reaction Mechanisms and Chemical Reactivity Studies

Electronic Effects of Substituents on Aromatic Reactivity

The bromo, nitro, and propoxy groups each exert a unique influence on the aromatic system, a combination of inductive and resonance effects that either activate or deactivate the ring towards substitution reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. researchgate.netbeilstein-journals.org The rate and regioselectivity of this reaction on 1-Bromo-3-nitro-5-propoxybenzene are dictated by the combined directing effects of the three substituents.

The propoxy group (-O-CH₂CH₂CH₃) is a strong activating group. The oxygen atom, being highly electronegative, withdraws electron density through the sigma bond (inductive effect). However, its lone pairs of electrons can be delocalized into the aromatic ring via resonance, a much stronger electron-donating effect. This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles than benzene itself. msu.edu

The bromo group (-Br) is a deactivating group. Halogens are strongly electronegative and withdraw electron density from the aromatic ring through a powerful inductive effect. nist.gov While they also possess lone pairs that can be donated via resonance, this effect is weak for bromine due to the poor orbital overlap between the carbon 2p and bromine 4p orbitals. msu.edu Consequently, the inductive deactivation outweighs the resonance activation, making bromobenzene (B47551) less reactive than benzene. libretexts.org However, the weak resonance effect still directs incoming electrophiles to the ortho and para positions.

The nitro group (-NO₂) is a potent deactivating group. It deactivates the aromatic ring through both a strong inductive effect and a strong resonance effect, both of which withdraw electron density from the ring. This makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. researchgate.net The nitro group is a meta-director, as the ortho and para positions are particularly deactivated due to resonance.

Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms like oxygen, nitrogen, and bromine pull electron density away from the ring (-I effect), deactivating it. Alkyl groups are weakly electron-donating (+I effect).

Resonance Effect (R or M): This involves the delocalization of pi electrons between the substituent and the aromatic ring. Substituents with lone pairs (like -OR) can donate them to the ring (+R effect), activating it. Substituents with pi bonds to electronegative atoms (like -NO₂) withdraw electrons from the ring (-R effect), deactivating it.

The interplay of these effects for the substituents on this compound is summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -O-Propyl (Propoxy) | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating | Ortho, Para |

| -Br (Bromo) | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | -I (Strongly electron-withdrawing) | -R (Strongly electron-withdrawing) | Strongly Deactivating | Meta |

Nucleophilic Reactivity at the Aromatic Core and Side Chains

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro group, can make the ring electron-deficient enough to undergo nucleophilic aromatic substitution (SNAr). google.com

In this compound, the nitro group strongly withdraws electron density, activating the ring for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex can be stabilized by delocalization onto the nitro group, particularly when the attack occurs at the ortho or para positions relative to the nitro group. libretexts.org In this molecule, the positions ortho and para to the nitro group are C2, C4, and C6. Since a leaving group is required for SNAr, the most likely site for nucleophilic attack is the carbon bearing the bromine atom (C1), which is ortho to the nitro group. The propoxy group at C5 would further enhance the electrophilicity at C1. Therefore, the bromine atom is expected to be susceptible to displacement by strong nucleophiles.

Directed Reactivity and Site-Selective Transformations

The directing effects of the existing substituents guide the regioselectivity of further reactions. As discussed for electrophilic substitution, the combined influence of the propoxy, bromo, and nitro groups strongly directs incoming electrophiles to the positions ortho and para to the activating propoxy group, with position 4 being the most probable site due to reduced steric hindrance. nih.govlibretexts.org

For nucleophilic aromatic substitution, the reaction is site-selective for the position bearing a suitable leaving group that is also activated by an electron-withdrawing group. In this case, the bromine atom at C1 is the most probable site for substitution by a nucleophile, as it is positioned ortho to the activating nitro group. wikipedia.org

Transformations Involving the Halogen (Bromine) Atom

The bromine atom on the aromatic ring is a versatile handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound can be readily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This would allow for the introduction of a wide range of aryl or vinyl substituents at the C1 position of the molecule. The presence of the electron-withdrawing nitro group can influence the reaction conditions required. youtube.comnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnbinno.comambeed.com This would install an alkynyl group at the C1 position, providing a gateway to further functionalization.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. msu.eduorganic-chemistry.org This would allow for the introduction of a vinyl-type substituent at the C1 position.

The general conditions for these reactions on similar bromo-nitroaromatic substrates are summarized below.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl or Styrene derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds by converting an aryl halide into a more reactive organometallic species. Current time information in Pasuruan, ID.wikipedia.org In the case of this compound, the bromine atom can potentially undergo exchange with an organometallic reagent, typically an organolithium compound like n-butyllithium (n-BuLi). This reaction would form a lithiated arene intermediate, which could then be trapped with various electrophiles.

However, the presence of the nitro group on the aromatic ring significantly complicates this transformation. Aryl nitro groups are generally not compatible with organolithium reagents under standard conditions. The highly electrophilic nature of the nitro group can lead to side reactions, such as nucleophilic attack by the organolithium reagent on the nitro group itself, rather than the desired halogen-metal exchange. It has been noted that aryl nitro compounds will not typically withstand lithiation conditions. This incompatibility suggests that direct halogen-metal exchange on this compound using common organolithium reagents is likely to be unsuccessful or proceed with very low yield.

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly an amino group through reduction. The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available for the reduction of the nitro group in nitroaromatic compounds, and these are expected to be applicable to this compound.

Commonly employed methods include catalytic hydrogenation and the use of reducing metals in acidic media. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly efficient method for nitro group reduction. Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also effective. Another common reagent for this transformation is tin(II) chloride (SnCl₂).

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the bromine atom (hydrodebromination), which can occur with some catalytic hydrogenation systems. The resulting 3-bromo-5-propoxyaniline (B8173222) is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol, Room Temperature | 3-Bromo-5-propoxyaniline | Potential for hydrodebromination. |

| Fe, HCl | Ethanol/Water, Reflux | 3-Bromo-5-propoxyaniline | Classic and cost-effective method. |

| Sn, HCl | Ethanol, Reflux | 3-Bromo-5-propoxyaniline | Common laboratory method. |

| SnCl₂·2H₂O | Ethanol, Reflux | 3-Bromo-5-propoxyaniline | Milder conditions compared to Sn/HCl. |

| Zn, NH₄Cl | Water/Ethanol, Room Temperature | 3-Bromo-5-propoxyaniline | Chemoselective for the nitro group. |

Cleavage and Modification of the Propoxy Ether Linkage

The propoxy ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions or with specific Lewis acids. The most common reagents for the cleavage of aryl ethers are strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). ucalgary.canih.gov

Cleavage with HBr or HI typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the adjacent carbon atom of the alkyl group. youtube.com In the case of this compound, this would lead to the formation of 3-bromo-5-nitrophenol (B174387) and 1-bromopropane. The reaction with aryl alkyl ethers always yields a phenol (B47542) and an alkyl halide because the carbon-oxygen bond on the aromatic side is stronger and the aromatic ring is resistant to nucleophilic attack under these conditions. libretexts.org

Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers and is often used when milder conditions are required. nih.govnih.govcore.ac.uk The reaction mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the carbon-oxygen bond. One equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.govcore.ac.uk It is expected that BBr₃ would also be effective for the cleavage of the propoxy group in this compound to yield 3-bromo-5-nitrophenol.

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| HBr (aq) | Reflux | 3-Bromo-5-nitrophenol and 1-Bromopropane | Requires harsh conditions. |

| HI (aq) | Reflux | 3-Bromo-5-nitrophenol and 1-Iodopropane | More reactive than HBr. |

| BBr₃ | Dichloromethane, -78 °C to Room Temperature | 3-Bromo-5-nitrophenol and 1-Bromopropane | Generally high-yielding and milder conditions. |

Enzymatic Transformations and Biocatalytic Approaches (e.g., Dioxygenase Reactions)

The enzymatic transformation of nitroaromatic compounds is an area of significant research interest, primarily driven by the need for effective bioremediation strategies for environmental pollutants. nih.govnih.gov Nitroaromatic compounds are generally considered recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.gov However, various microorganisms have evolved enzymatic pathways to degrade these compounds.

The initial step in the aerobic biodegradation of many nitroaromatic compounds is often catalyzed by dioxygenase or monooxygenase enzymes. nih.gov Nitroarene dioxygenases, a class of Rieske non-heme iron dioxygenases, can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol derivative and the concomitant release of the nitro group as nitrite. nih.govasm.org This enzymatic denitration is a key step in the detoxification and subsequent mineralization of these pollutants.

While there are no specific reports on the enzymatic transformation of this compound, it is plausible that it could serve as a substrate for certain nitroarene dioxygenases. The substrate specificity of these enzymes can be broad, and they have been shown to act on a variety of substituted nitrobenzenes. For instance, research has focused on engineering nitroarene dioxygenases to enhance their catalytic activity towards chlorinated nitrobenzenes, indicating the potential for these enzymes to transform halogenated nitroaromatics. nih.govasm.org The presence of the propoxy group might influence the binding of the substrate in the enzyme's active site and thus affect the rate and regioselectivity of the hydroxylation. Further research would be needed to explore the potential of specific dioxygenases or other enzymes to transform this compound.

Information Not Available

Following a comprehensive search for detailed research findings and spectroscopic data for the chemical compound This compound , it has been determined that specific experimental or predicted data required to populate the requested article sections are not publicly available.

The creation of a scientifically accurate and informative article, as per the user's specified outline, necessitates access to detailed data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), as well as solid-state NMR.

Infrared (IR) Spectroscopy: For functional group identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.

Mass Spectrometry (MS): For molecular weight and fragmentation analysis.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time.

Advanced Spectroscopic Elucidation of Molecular Structure and Dynamics

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry is a fundamental technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Bromo-3-nitro-5-propoxybenzene, the exact mass can be calculated based on the precise masses of its constituent atoms (Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, and Oxygen-16).

The molecular formula of this compound is C9H10BrNO3. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. This value is crucial for the positive identification of the compound in complex matrices.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C9H10BrNO3 |

| Monoisotopic Mass | 258.98950 Da |

| M+2 Isotope Mass | 260.98745 Da |

It is important to note the presence of bromine in the molecule, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units (the M and M+2 peaks), which is a key signature for bromine-containing compounds. youtube.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the three key functional groups: the nitro group, the propoxy group, and the bromine atom. The initial ionization would likely form a molecular ion ([M]+•), which would then undergo a series of fragmentation reactions.

Predicted Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either NO2• (a loss of 46 Da) or NO• followed by CO loss. nih.gov

Cleavage of the Propoxy Group: The propoxy group can undergo fragmentation in several ways. Alpha-cleavage at the ether linkage is a characteristic fragmentation of ethers, which would involve the loss of a propyl radical (•C3H7, a loss of 43 Da) or propene (C3H6, a loss of 42 Da) through a rearrangement. youtube.com

Loss of Bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 179. nih.gov

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 259/261 | 213/215 | NO2 |

| 259/261 | 216/218 | C3H7 |

| 259/261 | 217/219 | C3H6 |

| 259/261 | 179 | Br |

The relative abundance of these fragments would depend on the ionization conditions and the internal energy of the precursor ion. The isotopic pattern of bromine would be retained in fragments that still contain the bromine atom.

Advanced Spectroscopic Methods in Mechanistic Investigations

Advanced spectroscopic methods, particularly mass spectrometry, are invaluable tools for investigating the reaction mechanisms of substituted nitroaromatic compounds. acs.orgmdpi.com The electronic properties of the substituents on the aromatic ring significantly influence the molecule's reactivity, including its susceptibility to reduction, nucleophilic substitution, and other chemical transformations.

In this compound, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the propoxy group is an electron-donating group through resonance, while the bromine atom is deactivating through its inductive effect but ortho-, para-directing. The interplay of these electronic effects governs the molecule's chemical behavior.

Mechanistic studies often involve monitoring reactions over time using techniques like mass spectrometry to identify intermediates and final products. For instance, in studies of the reduction of nitroaromatic compounds, which is an environmentally relevant process, mass spectrometry can be used to track the transformation of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. acs.org The precise mass measurements from HRMS can help to confirm the elemental composition of these transient species.

Furthermore, computational chemistry can be combined with spectroscopic data to model reaction pathways and predict the stability of intermediates. mdpi.com For this compound, such studies could predict the most likely sites for nucleophilic attack or the regioselectivity of reduction reactions, providing a comprehensive understanding of its chemical dynamics.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for elucidating the electronic structure of molecules. numberanalytics.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electron distribution and energy of the molecule. For 1-bromo-3-nitro-5-propoxybenzene, such calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in describing systems with electron-withdrawing and -donating groups. unpatti.ac.idresearchgate.net

Computational studies on various nitrobenzene (B124822) derivatives have demonstrated that geometry optimization is a crucial first step to find the most stable molecular structure (lowest energy). unpatti.ac.idunpatti.ac.id For this compound, the geometry would be optimized to account for the electronic effects of the three different substituents on the benzene (B151609) ring's planarity and bond lengths/angles.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For this compound, the HOMO is expected to be distributed primarily over the benzene ring and the oxygen atom of the propoxy group, which acts as an electron-donating group through resonance. The LUMO, conversely, would be localized mainly on the electron-withdrawing nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer from the propoxy-endowed part of the ring to the nitro-endowed part. nih.gov The bromine atom would exert a strong electron-withdrawing inductive effect but a weaker electron-donating resonance effect.

While specific calculated values for this compound are not available in the cited literature, data from related nitroaromatic compounds can provide an estimate of the expected energy levels.

Table 1: Representative FMO Data for Related Nitroaromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Nitrobenzene | DFT/B3LYP/6-31+G(d) | -8.03 | -1.63 | 6.40 | researchgate.net (Calculated from data) |

| 2-Hydroxy-6-nitrotoluene | DFT/B3LYP/6-311++G(d,p) | -6.83 | -2.35 | 4.48 | nih.gov |

The presence of both electron-donating (propoxy) and electron-withdrawing (nitro, bromo) groups on the same ring suggests that the HOMO-LUMO gap of this compound would be smaller than that of unsubstituted nitrobenzene, indicating higher reactivity.

Molecular Electrostatic Potential (MEP) surfaces are invaluable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing varying charge distributions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would show the most negative potential (deep red) concentrated around the oxygen atoms of the nitro group, due to their high electronegativity. nih.gov This makes the nitro group a prime site for interactions with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the propoxy group. A region of positive potential, known as a sigma-hole, might also be present on the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding. dtic.mildtic.mil

Analysis of the net atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the electron distribution. unpatti.ac.id In nitrobenzene derivatives, the nitrogen atom of the nitro group and the carbon atom it is attached to typically carry a significant positive charge, while the oxygen atoms are negatively charged. researchgate.net The bromine atom would also induce a partial positive charge on the carbon it is bonded to. This charge distribution is crucial for modeling the molecule's interactions and reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Ether Systems

The propoxy group in this compound is not rigid and has several rotatable bonds, leading to different possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. utdallas.edu This is typically done by systematically rotating the dihedral angles of the flexible side chain and calculating the potential energy at each step. acs.org

For aromatic ethers, the orientation of the alkyl chain relative to the plane of the benzene ring is a key conformational feature. youtube.com In this compound, the key dihedral angles would be C(ring)-C(ring)-O-CH₂ and C(ring)-O-CH₂-CH₂. The presence of bulky substituents like bromine and the nitro group ortho to the propoxy group (in the 3 and 5 positions) would create steric hindrance that influences the preferred orientation of the propoxy chain. Computational studies on other substituted pentadienes and aromatic systems show that even subtle changes, like the introduction of a fluorine atom, can significantly alter the preferred conformation. mdpi.com

Molecular Dynamics (MD) simulations can complement this analysis by modeling the dynamic behavior of the molecule over time at a given temperature. MD simulations would reveal how the propoxy chain flexes and rotates, providing insights into the molecule's flexibility and the accessibility of different reactive sites, which is information that static conformational analysis alone cannot provide.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computed structure. numberanalytics.com

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, theoretical spectra would show characteristic peaks for the N=O stretching of the nitro group, C-Br stretching, C-O-C ether linkages, and various aromatic C-H and C=C vibrations. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational methods. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus. Predicted NMR spectra for this compound would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its structure.

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures and energies of any intermediates and transition states. acs.org

For this compound, several reaction pathways could be modeled:

Reduction of the Nitro Group: A common reaction for nitroaromatics is the reduction of the nitro group to an amino group, a key step in the synthesis of many dyes and pharmaceuticals. nih.gov Computational modeling could elucidate the stepwise mechanism, which often involves nitroso and hydroxylamine (B1172632) intermediates.

Nucleophilic Aromatic Substitution (SₙAr): The benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. The bromine atom can act as a leaving group. Modeling the SₙAr reaction with a nucleophile would involve locating the Meisenheimer complex (the intermediate) and the transition states leading to and from it.

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the nitro and bromo substituents, modeling could predict the most likely site for electrophilic attack (likely the carbon between the bromine and propoxy groups) and the relative stability of the Wheland intermediate (sigma complex). acs.org

These models provide activation energies (the energy barrier of the transition state), which are directly related to the reaction rate, allowing for a theoretical prediction of reaction feasibility and kinetics. acs.org

Quantitative Structure-Reactivity Relationships (QSRR) based on Computational Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net These properties, known as molecular descriptors, are often derived from computational calculations.

For a series of compounds related to this compound, a QSRR study could be performed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. dergipark.org.trdergipark.org.tr

Descriptor Calculation: A range of quantum chemical descriptors would be calculated for each molecule in the series. These can include electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (molecular volume, surface area), and thermodynamic descriptors (heat of formation). isca.me

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation linking the descriptors to the observed reactivity. researchgate.net

Model Validation: The predictive power of the QSRR model is rigorously tested to ensure its reliability.

Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery of molecules with desired properties. dergipark.org.trisca.me

Non-Covalent Interactions and Intermolecular Forces in Crystalline States

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. In the case of this compound, the presence of a bromine atom, a nitro group, and a propoxy group on the benzene ring gives rise to a variety of intermolecular forces that dictate the crystal packing. Computational and theoretical models, including Hirshfeld surface analysis, are instrumental in elucidating these interactions. researchgate.net

The primary non-covalent interactions anticipated to be significant in the crystal structure of this compound include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group on an adjacent molecule (Br···O). nih.gov This type of interaction plays a significant role in the self-assembly of molecules in the solid state. nih.gov In some related structures, short N—O···I contacts have been observed, forming chains of molecules. researchgate.net

Hydrogen Bonding: While lacking strong hydrogen bond donors, weaker C–H···O and C–H···Br hydrogen bonds are expected to contribute to the crystal packing. The hydrogen atoms of the benzene ring and the propoxy group can interact with the oxygen atoms of the nitro group or the bromine atom of a neighboring molecule. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For analogous compounds, Hirshfeld surface analysis has revealed the relative contributions of different types of contacts. For instance, in some brominated compounds, H⋯H, O⋯H/H⋯O, and H⋯Br/Br⋯H contacts are among the most significant contributors to the Hirshfeld surface. nih.gov

The following tables provide representative data on the types of non-covalent interactions that are theoretically expected to be present in the crystalline state of this compound, based on findings from similar molecules.

Table 1: Expected Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C–Br | O–N (nitro) | < 3.0 |

| Hydrogen Bond | C–H (aromatic) | O–N (nitro) | 2.2 - 2.8 |

| Hydrogen Bond | C–H (propoxy) | O–N (nitro) | 2.3 - 2.9 |

| Hydrogen Bond | C–H (aromatic) | Br | 2.8 - 3.2 |

| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Contact Type | Percentage Contribution |

| H···H | 30 - 40% |

| O···H/H···O | 15 - 25% |

| H···Br/Br···H | 10 - 20% |

| C···H/H···C | 10 - 15% |

| N···H/H···N | 5 - 10% |

Note: The data in these tables are illustrative and based on computational studies of structurally related compounds. Specific values for this compound would require dedicated crystallographic and computational analysis.

The interplay of these non-covalent forces can lead to complex three-dimensional architectures in the solid state. nih.gov For example, the combination of halogen bonds and hydrogen bonds can result in the formation of chains or sheets of molecules, which are then further stabilized by π–π stacking interactions between the aromatic rings. researchgate.netnih.gov The specific geometry of the nitro group relative to the aromatic plane can also be influenced by these non-covalent interactions. iucr.org

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Key Building Block for Multi-Functionalized Aromatic Systems

1-Bromo-3-nitro-5-propoxybenzene is an exemplary building block for creating multi-functionalized aromatic systems. The distinct electronic nature of its three substituents—the electron-withdrawing nitro group, the versatile bromine atom, and the electron-donating propoxy group—allows for controlled and sequential chemical transformations. This controlled reactivity is crucial for synthesizing compounds with specific electronic and steric properties. The strategic placement of these groups on the aromatic ring enables chemists to direct further substitutions and modifications with a high degree of precision, making it an invaluable tool in the synthesis of complex organic molecules. chemimpex.com

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the synthesis of more intricate organic molecules. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. These transformations open pathways to a diverse range of complex structures, including those with pharmaceutical or material science applications. chemimpex.comsigmaaldrich.com

Strategies for Late-Stage Diversification of Aromatic Scaffolds

In modern drug discovery and materials science, the ability to rapidly generate a library of related compounds from a common intermediate is highly valuable. This process, known as late-stage diversification, allows for the efficient exploration of structure-activity relationships. This compound is an ideal substrate for such strategies. The sequential and selective manipulation of its functional groups enables the introduction of various substituents at the final stages of a synthetic sequence. For instance, the bromine can be replaced via a coupling reaction, followed by the reduction and subsequent derivatization of the nitro group, leading to a wide array of structurally diverse molecules from a single starting material. nih.gov

Application in the Synthesis of Substituted Aryl Ethers with Tunable Properties

Substituted aryl ethers are an important class of compounds with applications ranging from pharmaceuticals to polymers. The propoxy group of this compound serves as a handle for the synthesis of more complex aryl ethers. While the ether linkage itself is generally stable, the reactivity of the bromo and nitro groups allows for modifications that can tune the electronic and physical properties of the resulting molecule. This tunability is critical for designing molecules with specific characteristics, such as solubility, thermal stability, or biological activity. sigmaaldrich.comresearchgate.netlibretexts.org

Potential in the Development of Advanced Materials (e.g., optical materials)

The unique electronic properties conferred by the nitro and bromo substituents make this compound and its derivatives promising candidates for the development of advanced materials. The presence of both an electron-withdrawing group (nitro) and a polarizable atom (bromine) on the aromatic ring can lead to interesting optical and electronic properties. These characteristics are being explored for applications in nonlinear optics, where materials can alter the properties of light, and in the creation of novel organic electronic materials. bldpharm.com

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

The well-defined structure and predictable reactivity of this compound make it an excellent model substrate for the development of new synthetic methods. Researchers can use this compound to test the scope and limitations of new catalytic systems or reaction conditions. By studying its behavior in various transformations, chemists can gain valuable insights into reaction mechanisms and develop more efficient and selective synthetic protocols that can be applied to a broader range of substrates. chemimpex.com

Advanced Structure Reactivity Relationship Srr Studies of Bromo Nitro Propoxybenzene Derivatives

Systematic Variation of Substituent Positions and Nature

Systematic variation of substituents on a benzene (B151609) ring is a cornerstone of physical organic chemistry, used to probe reaction mechanisms. For a trisubstituted benzene derivative such as 1-Bromo-3-nitro-5-propoxybenzene, altering the nature and position of the bromo, nitro, and propoxy groups would significantly impact the molecule's reactivity.

The three substituents have distinct electronic characteristics:

Nitro group (-NO₂): A powerful electron-withdrawing group through both resonance (mesomeric) and inductive effects. It strongly deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

Propoxy group (-OPr): A strong electron-donating group through resonance and weakly electron-withdrawing through induction. It is a powerful activating group for electrophilic substitution, directing to the ortho and para positions.

In this compound, these groups are meta to each other, leading to complex interactions. For instance, in electrophilic aromatic substitution, the activating propoxy group would direct an incoming electrophile to its ortho positions (C2 and C6) and para position (C4). The bromo and nitro groups would direct to their meta positions, which include some of these same carbons. The directing effects can either reinforce or oppose each other, influencing the regioselectivity of the reaction. youtube.com

Influence of Steric and Electronic Factors on Reaction Outcomes

Both steric and electronic factors are crucial in determining reaction outcomes for polysubstituted benzenes. wikipedia.org

Electronic Factors: The combined electronic influence of the three substituents in this compound makes the benzene ring generally electron-deficient, primarily due to the potent nitro group. This deactivation makes electrophilic substitution reactions slower compared to benzene itself. ijrti.org Conversely, the electron-poor nature of the ring makes it a more likely candidate for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the bromo or even the nitro group). acs.orgorganicchemistrytutor.com

Steric Factors: Steric hindrance, or the "ortho effect," refers to the spatial crowding around a reaction center that can impede the approach of reagents. wikipedia.orgwordpress.com For example, while the propoxy group strongly directs incoming electrophiles to its ortho positions (C2 and C6), the presence of adjacent bulky groups like bromine (at C1) and nitro (at C3) would sterically hinder the attack at C2. Therefore, C6 might be the more favored position for substitution, assuming it is electronically accessible. youtube.com Steric effects can also force groups like the nitro or carboxyl groups to twist out of the plane of the benzene ring, which inhibits their resonance with the ring and alters the compound's acidity or basicity. wikipedia.org

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity in polysubstituted benzenes is determined by the interplay of the directing effects of the existing substituents. youtube.comlibretexts.org In this compound, the positions open for substitution are C2, C4, and C6.

To predict the outcome of an electrophilic substitution reaction:

The propoxy group (a strongly activating ortho, para-director) directs to C2, C4, and C6.

The bromo group (a deactivating ortho, para-director) directs to C2, C4, and C6.

The nitro group (a strongly deactivating meta-director) directs to C2, C4, and C6.

In this case, all three groups direct to the same available positions. The outcome is therefore "reinforced." youtube.com The final regioselectivity will be a competition between these positions, governed by the strength of the directing groups and steric hindrance. The powerful activating effect of the propoxy group would likely make these positions the primary targets for electrophiles. rsc.org

Stereoselectivity is less commonly a factor in substitutions on a flat aromatic ring but can become important if the molecule contains chiral centers or if reactions create them. For derivatives of this compound, stereoselectivity could arise in reactions involving side chains or if the molecule is used as a building block for a larger, more complex structure.

Kinetic and Thermodynamic Studies of Key Reactions

No specific kinetic or thermodynamic data for reactions involving this compound are available in published literature. However, studies on simpler nitrobenzenes provide a template for how such investigations would proceed.

Kinetic Studies: Kinetic studies measure the rate of a reaction. For a derivative like this, one could study the kinetics of its reduction or a nucleophilic substitution reaction. For example, the rate of reduction of the nitro group to an amino group is a common reaction. acs.orgcaltech.edu A kinetic study might reveal a pseudo-first-order rate constant under specific conditions. nih.gov Factors that would influence the reaction rate include the concentration of reactants, temperature, solvent, and the presence of catalysts. caltech.edunih.gov For instance, the degradation of nitrobenzene (B124822) in aqueous solution follows pseudo-first-order kinetics, with rate constants dependent on factors like ozone concentration and pH. nih.gov

Thermodynamic Studies: Thermodynamic studies would focus on the energy changes and equilibrium position of a reaction. For example, determining the Gibbs free energy change (ΔG) would indicate whether a reaction is spontaneous. Computational chemistry methods are often used to estimate the energies of reactants, transition states, and products to understand the relative stability of intermediates and the feasibility of different reaction pathways. ijrti.org

Hammett-type Analysis and Other Linear Free Energy Relationships

The Hammett equation is a powerful tool used to quantify the effect of meta- and para-substituents on the reactivity of benzene derivatives. libretexts.org It relates the reaction rate (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted species through substituent constants (σ) and a reaction constant (ρ).

The equation is: log(k/k₀) = ρσ

σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (Rho): The reaction constant, which indicates the sensitivity of a reaction to substituent effects. A positive ρ value means the reaction is favored by electron-withdrawing groups, while a negative ρ suggests it is favored by electron-donating groups. researchgate.net

A Hammett analysis for a reaction involving this compound derivatives would involve synthesizing a series of related compounds where one substituent is varied (e.g., changing the group at the 5-position while keeping the bromo and nitro groups constant) and measuring their reaction rates. Plotting log(k/k₀) against the known σ values for the varied substituents would yield a Hammett plot.

For example, in nucleophilic aromatic substitution reactions, a large positive ρ value is often observed because the reaction is stabilized by electron-withdrawing groups that can delocalize the negative charge of the intermediate (Meisenheimer complex). lookchem.com However, the Hammett equation often fails for ortho-substituted compounds due to steric effects that are not accounted for in the σ constant. wikipedia.orglibretexts.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of substituted nitroaromatics and aryl ethers often involves harsh reagents and generates significant waste. rsc.orgnih.gov Future research is increasingly focused on developing greener and more sustainable synthetic pathways for compounds like 1-Bromo-3-nitro-5-propoxybenzene.

One promising area is the use of dimethyl carbonate as a green methylating agent, which can be adapted for propoxylation, replacing toxic alkyl halides. sciforum.net Research into solid acid catalysts, such as zeolites, is also gaining traction for aromatic nitration and etherification reactions. sciforum.net These catalysts are often reusable and can lead to higher selectivity, minimizing the formation of byproducts. sciforum.net

Another key aspect of green chemistry is the use of environmentally benign solvents. nih.gov Studies on copper-catalyzed hydroxylation of aryl halides in neat water provide a precedent for developing similar aqueous-phase methodologies for the synthesis of aryl ethers from their corresponding aryl halides, which could be adapted for the propoxy-functionalization step in the synthesis of this compound. rsc.org Furthermore, the development of solvent-free reaction conditions, as demonstrated in the palladium-catalyzed synthesis of aryl ethers from cyclohexanones and alcohols, represents a significant step towards minimizing the environmental impact of such syntheses. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Alternative Reagents | Use of dipropyl carbonate instead of propyl halides for the propoxylation step. | Reduces toxicity and formation of halide waste. |

| Heterogeneous Catalysis | Employing zeolites or other solid acids for the nitration and/or etherification steps. | Catalyst reusability, improved selectivity, and easier product purification. |

| Aqueous Synthesis | Development of water-based protocols for the etherification of a bromonitrophenol precursor. | Reduces reliance on volatile organic solvents, enhancing safety and sustainability. |

| Solvent-Free Conditions | Exploration of solid-state or high-temperature melt reactions. | Eliminates solvent waste, leading to higher process efficiency and lower environmental footprint. |

Exploration of Novel Catalytic Systems for Functionalization

The bromo and nitro substituents on the this compound ring are prime targets for further functionalization through catalytic cross-coupling reactions. Future research is geared towards discovering and optimizing novel catalytic systems to enhance the scope and efficiency of these transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification, are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. rhhz.netacs.org The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has been shown to improve the catalytic activity and substrate scope for reactions involving nitroarenes. acs.org These advanced catalysts could enable the selective coupling at the bromine-bearing carbon of this compound, introducing a wide range of new functionalities. rhhz.netnih.gov

Photoredox catalysis is another rapidly advancing field that offers mild and highly selective methods for C-H functionalization and the formation of radical intermediates. nih.govacs.orgresearchgate.net This technology could be employed to activate the C-H bonds on the aromatic ring of this compound or its derivatives, allowing for the introduction of new substituents without the need for pre-functionalization. nih.gov The combination of photoredox catalysis with transition metal catalysis is a particularly promising avenue for achieving novel transformations. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds can be hazardous due to the highly exothermic nature of nitration reactions. rsc.orgbeilstein-journals.org Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgvapourtec.commicroflutech.com The small reaction volumes and superior heat and mass transfer in microreactors allow for precise control over reaction conditions, minimizing the risk of runaway reactions and improving product selectivity. rsc.orgsoton.ac.uk Future research will likely focus on developing continuous-flow processes for the entire synthetic sequence leading to this compound, from nitration to etherification.

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analytics, can further accelerate the discovery and optimization of reaction conditions. These systems can perform a large number of experiments in a short period, systematically varying parameters such as temperature, residence time, and reagent stoichiometry to identify the optimal conditions for the synthesis of this compound and its derivatives.

| Technology | Application to this compound | Benefits |

| Flow Chemistry | Continuous-flow nitration of a bromo-propoxybenzene precursor. | Enhanced safety, improved heat and mass transfer, higher yields, and easier scalability. rsc.orgvapourtec.com |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for functionalization. | Accelerated process development, rapid identification of optimal conditions, and increased research productivity. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding and control of the synthesis of this compound can be achieved through the use of advanced spectroscopic techniques for in situ reaction monitoring. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters. wikipedia.orgnews-medical.netnih.gov

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data. pharmoutsourcing.com This information allows for precise control over the reaction, ensuring consistent product quality and maximizing yield. globalresearchonline.net For the synthesis of this compound, in situ monitoring could be used to optimize the addition rate of nitrating agents, track the progress of the etherification reaction, and detect the formation of any impurities. pharmoutsourcing.comglobalresearchonline.net

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of organic molecules. researchgate.netrsc.orgrsc.org Future research will leverage advanced computational models to deepen our theoretical understanding of this compound.

DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions, such as nitration, on substituted benzene (B151609) rings. acs.orgnih.govdiva-portal.org These models can help in understanding why the nitro group is directed to the meta position relative to the bromo and propoxy groups. Furthermore, computational studies can elucidate the mechanisms of catalytic reactions, providing insights into the role of the catalyst and the structure of transition states. rsc.orgnih.govirjet.net This knowledge can guide the design of more efficient catalysts for the functionalization of this compound. Hirshfeld charge analysis, for instance, has been used to quantify the reactivity of substituted benzenes in electrophilic aromatic substitution. researchgate.net

Expanding the Scope of its Application in Complex Molecular Architectures

The ultimate goal of research into this compound is to expand its application in the synthesis of complex and valuable molecules. The nitro group can be readily reduced to an amine, which is a versatile functional group for a wide range of subsequent transformations, including amide bond formation, diazotization, and the construction of heterocyclic rings. vapourtec.commdpi.comnih.gov The bromine atom can participate in a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. rhhz.netacs.org

Future research will focus on utilizing this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.comnih.gov For example, the corresponding aniline (B41778) derivative could serve as a precursor for the synthesis of bioactive compounds containing a substituted aniline moiety. researchgate.netrsc.orgacs.org The ability to selectively functionalize the bromo and nitro groups in a stepwise manner makes this compound a powerful tool for the convergent synthesis of complex molecular architectures.

Q & A

Q. Key Considerations :

- Bromine acts as an ortho/para director, while nitro groups are meta-directing. Sequential substitution requires careful planning to avoid undesired isomers.

- Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or tautomerism.

Standardization : Acquire NMR (¹H, ¹³C) in deuterated DMSO or CDCl₃. Compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) to assign peaks .

2D NMR : Use HSQC and HMBC to confirm coupling between the propoxy methyl group (δ ~1.0 ppm) and adjacent carbons .

Cross-Validation : Contrast data with structurally analogous compounds (e.g., 1-Bromo-3,5-dimethoxybenzene, δH 3.8 ppm for OCH₃) to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.